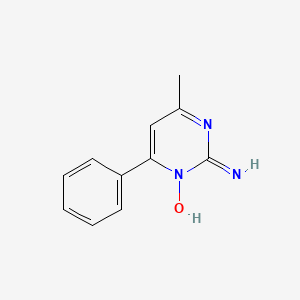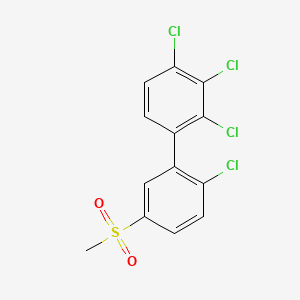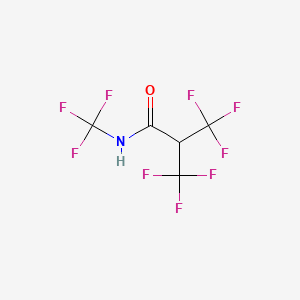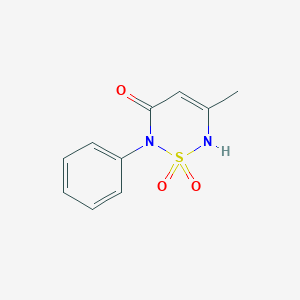
1,2,3,4,6-Pentamethyl-5-nitropyridin-1-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4,6-Pentamethyl-5-nitropyridin-1-ium iodide is a quaternary ammonium compound with a pyridine ring structure It is characterized by the presence of five methyl groups and a nitro group attached to the pyridine ring, along with an iodide counterion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,6-Pentamethyl-5-nitropyridin-1-ium iodide typically involves the nitration of a pentamethylpyridine precursor followed by quaternization with an iodide source. The general steps are as follows:
Nitration: Pentamethylpyridine is treated with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position of the pyridine ring.
Quaternization: The nitrated product is then reacted with an alkylating agent, such as methyl iodide, under suitable conditions to form the quaternary ammonium iodide salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and concentration of reagents. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1,2,3,4,6-Pentamethyl-5-nitropyridin-1-ium iodide can undergo various chemical reactions, including:
Substitution Reactions: The nitro group can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used in hydrogenation reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.
Reduction: The major product is 1,2,3,4,6-Pentamethyl-5-aminopyridin-1-ium iodide.
Oxidation: Products include carboxylic acids or other oxidized forms of the methyl groups.
科学研究应用
1,2,3,4,6-Pentamethyl-5-nitropyridin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 1,2,3,4,6-Pentamethyl-5-nitropyridin-1-ium iodide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The quaternary ammonium structure allows it to interact with cell membranes and other negatively charged biomolecules, potentially disrupting their function.
相似化合物的比较
Similar Compounds
1,2,3,4,6-Pentamethylpyridine: Lacks the nitro group and iodide counterion.
1,2,3,4,6-Pentamethyl-5-aminopyridin-1-ium iodide: Contains an amino group instead of a nitro group.
1,2,3,4,6-Pentamethyl-5-nitropyridine: Does not have the quaternary ammonium structure.
Uniqueness
1,2,3,4,6-Pentamethyl-5-nitropyridin-1-ium iodide is unique due to its combination of a nitro group and a quaternary ammonium structure. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
属性
| 102975-32-6 | |
分子式 |
C10H15IN2O2 |
分子量 |
322.14 g/mol |
IUPAC 名称 |
1,2,3,4,6-pentamethyl-5-nitropyridin-1-ium;iodide |
InChI |
InChI=1S/C10H15N2O2.HI/c1-6-7(2)10(12(13)14)9(4)11(5)8(6)3;/h1-5H3;1H/q+1;/p-1 |
InChI 键 |
JMSJNPFYPJHMMM-UHFFFAOYSA-M |
规范 SMILES |
CC1=C(C(=C([N+](=C1C)C)C)[N+](=O)[O-])C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3,3-Dimethyl-2-azabicyclo[2.2.2]oct-5-en-2-ol](/img/structure/B14336320.png)




